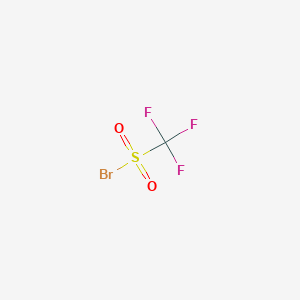
Trifluoromethanesulfonyl bromide
Übersicht
Beschreibung
Trifluoromethanesulfonyl bromide, also known as Triflyl Bromide, is a chemical compound with the molecular formula CBrF3O2S and a molecular weight of 212.97 . It is a liquid at 20°C and should be stored at temperatures between 0-10°C . It is colorless to brown transparent liquid .
Synthesis Analysis
The main methods of synthesis of linear ω-trifluoromethyl-containing aliphatic derivatives involve the addition of polyhaloalkanes (CCl4, CCl3Br) to terminal olefins with the further fluorination of the adducts and direct addition of the CF3-group to the hydrocarbon chain .Chemical Reactions Analysis
The interaction between trifluoromethanesulfonyl bromide and unsaturated hydrocarbons has been studied under the conditions of photochemical, thermochemical, and ion-radical initiation . Trifluoromethanesulfonyl bromide is of special interest among the chemicals used for direct trifluoromethylation of unsaturated compounds .Physical And Chemical Properties Analysis
Trifluoromethanesulfonyl bromide is a liquid at 20°C . It should be stored at temperatures between 0-10°C . It is colorless to brown transparent liquid .Wissenschaftliche Forschungsanwendungen
Trifluoromethanesulfonyl Azide in Organic Synthesis
- Field : Organic Chemistry
- Application : Trifluoromethanesulfonyl azide is used as a bifunctional reagent for metal-free azidotrifluoromethylation of unactivated alkenes . This method provides building blocks for organic synthesis and drug development .
- Method : This unprecedented two-component reaction employs readily available trifluoromethanesulfonyl azide as a bifunctional reagent to concurrently incorporate both CF3 and N3 groups .
- Results : The application of this method was demonstrated by late-stage modification of complex bio-important molecules and converting the products into the corresponding CF3-containing amine, lactam, and other privileged heterocycles .
N-Trifluoromethanesulfonamides (TfNHR) in Organic Synthesis
- Field : Organic Chemistry
- Application : N-Trifluoromethanesulfonamides have found wide application in organic synthesis as reagents, catalysts, additives and as substituents that transform reactivity and biological activity in a wide range of substrates .
- Method : The chemistry of triflamide and triflimide derivatives involves the use of a strong electron-withdrawing CF3SO2- group in their structure, making triflamides among the strongest NH-acids .
- Results : Triflamides act as a source of nitrogen in C-amination (sulfonamidation) reactions, the products of which are useful building blocks in organic synthesis, catalysts and ligands in metal complex catalysis, and have found applications in medicine .
Trifluoromethanesulfonyl Azide in Medicinal Chemistry
- Field : Medicinal Chemistry
- Application : Trifluoromethanesulfonyl azide is used in the development of efficient synthetic methods that convert chemical feedstocks into biologically important and complex structures . This has significantly advanced drug discovery and development .
- Method : The well-established click chemistry of azides has empowered chemists to rapidly generate large libraries of CF3-containing compounds for screening in drug discovery .
- Results : The application of this method was further demonstrated by scale-up synthesis (5 mmol), product derivatization to CF3-containing medicinal chemistry motifs, as well as late-stage modification of natural product and drug derivatives .
N-Trifluoromethanesulfonamides (TfNHR) in Metal Complex Catalysis
- Field : Metal Complex Catalysis
- Application : N-Trifluoromethanesulfonamides have found applications in metal complex catalysis .
- Method : The chemistry of triflamide and triflimide derivatives involves the use of a strong electron-withdrawing CF3SO2- group in their structure, making triflamides among the strongest NH-acids .
- Results : Triflamides act as a source of nitrogen in C-amination (sulfonamidation) reactions, the products of which are useful building blocks in organic synthesis, catalysts and ligands in metal complex catalysis .
Trifluoromethanesulfonyl Azide in Medicinal Chemistry
- Field : Medicinal Chemistry
- Application : Trifluoromethanesulfonyl azide is used in the development of efficient synthetic methods that convert chemical feedstocks into biologically important and complex structures . This has significantly advanced drug discovery and development .
- Method : The well-established click chemistry of azides has empowered chemists to rapidly generate large libraries of CF3-containing compounds for screening in drug discovery .
- Results : The application of this method was further demonstrated by scale-up synthesis (5 mmol), product derivatization to CF3-containing medicinal chemistry motifs, as well as late-stage modification of natural product and drug derivatives .
N-Trifluoromethanesulfonamides (TfNHR) in Metal Complex Catalysis
- Field : Metal Complex Catalysis
- Application : N-Trifluoromethanesulfonamides have found applications in metal complex catalysis .
- Method : The chemistry of triflamide and triflimide derivatives involves the use of a strong electron-withdrawing CF3SO2- group in their structure, making triflamides among the strongest NH-acids .
- Results : Triflamides act as a source of nitrogen in C-amination (sulfonamidation) reactions, the products of which are useful building blocks in organic synthesis, catalysts and ligands in metal complex catalysis .
Safety And Hazards
Eigenschaften
IUPAC Name |
trifluoromethanesulfonyl bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CBrF3O2S/c2-8(6,7)1(3,4)5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNIECVIVJOTBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CBrF3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553989 | |
| Record name | Trifluoromethanesulfonyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trifluoromethanesulfonyl bromide | |
CAS RN |
15458-53-4 | |
| Record name | Trifluoromethanesulfonyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trifluoromethanesulfonyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



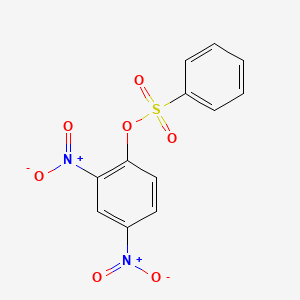
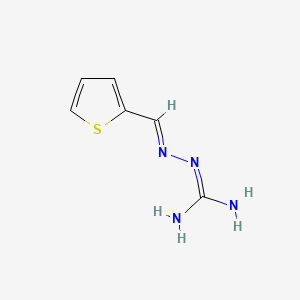
![2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}pyridinium-1-olate](/img/structure/B1661844.png)
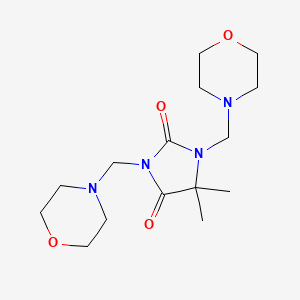
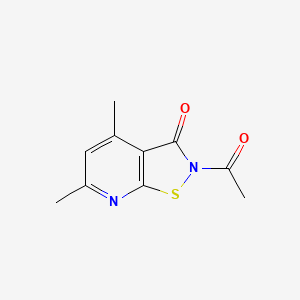
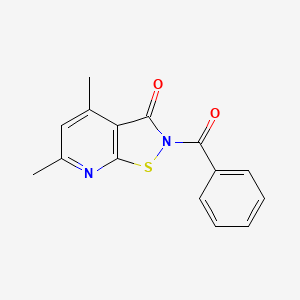
![N-[(1E)-1-(3,5-Dimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B1661848.png)
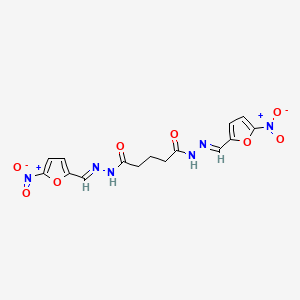

![2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;oxalic acid](/img/structure/B1661852.png)

![Benzenesulfonamide, N-[1-(4-methoxyphenyl)ethyl]-4-methyl-](/img/structure/B1661855.png)
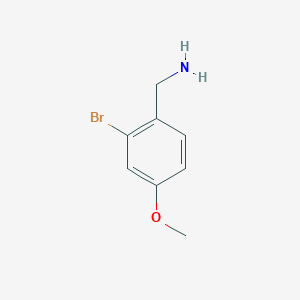
![1H-Isoindole-1,3(2H)-dione, 2-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-](/img/structure/B1661860.png)